N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Structural Hybridization Strategies in Heterocyclic Drug Design
Structural hybridization merges pharmacophoric elements from distinct bioactive molecules to create synergistic activity profiles. This approach mitigates drug resistance and enhances selectivity by engaging multiple targets. For instance:
- Pharmacophore merging combines key functional groups from two inhibitors into a single scaffold. The pyrazolopyrimidine core in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide integrates a benzodioxole group, which is prevalent in CNS-active drugs due to its metabolic stability and π-π stacking potential.
- Fragment-based linking appends modular substituents to optimize binding. The 4-methylphenyl group at position 1 of the pyrazolopyrimidine ring may enhance hydrophobic interactions with kinase hinge regions, as seen in FLT3 inhibitors.
Table 1 compares hybridization strategies in recent pyrazolopyrimidine derivatives:
Rationale for Benzodioxole-Pyrazolopyrimidine Molecular Hybridization
The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) confers three advantages:
- Electron-rich aromaticity : Facilitates π-π interactions with tyrosine residues in kinase domains (e.g., CSF-1R’s DFG motif).
- Metabolic stability : The methylenedioxy group resists oxidative degradation, prolonging half-life compared to monocyclic analogs.
- Selectivity modulation : Benzodioxole’s planar structure may reduce off-target effects by avoiding steric clashes in non-target kinases.
In the context of pyrazolopyrimidines, hybridization with benzodioxole aligns with trends in dual-target inhibitor design. For example, AIxFuse—a reinforcement learning platform—identified benzodioxole-pyrazolopyrimidine hybrids as optimal for satisfying structural constraints of both mTOR and HDAC. The acetamide linker further enables conformational flexibility, allowing the molecule to adopt binding poses compatible with divergent active sites.
Structural Analysis :
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-2-5-16(6-3-14)27-21-17(10-25-27)22(29)26(12-24-21)11-20(28)23-9-15-4-7-18-19(8-15)31-13-30-18/h2-8,10,12H,9,11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTIEZWYIDTENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde. The pyrazolopyrimidine core is then constructed through a series of cyclization reactions involving appropriate precursors such as hydrazine and pyrimidine derivatives. The final step involves coupling the benzodioxole and pyrazolopyrimidine fragments under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzodioxole moiety and a pyrazolopyrimidine structure, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 482.5 g/mol. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide.
Medicinal Chemistry
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is studied for its potential therapeutic applications due to its ability to interact with various biological targets.
Potential Therapeutic Properties:
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Effects: The structural components may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Studies
The compound can be utilized in biological assays to explore enzyme interactions and receptor binding. Its unique structure allows for the investigation of:
- Enzyme Inhibition: The sulfonamide group may facilitate binding to active sites of enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
Case Study Example:
In a study examining the inhibition of specific kinases, this compound demonstrated significant inhibition rates compared to control compounds .
Industrial Applications
The compound's unique properties make it suitable for:
- Material Science: Potential use as a precursor in the synthesis of novel materials with specific electronic or optical properties.
Synthesis Optimization:
Industrial production methods focus on optimizing synthetic routes to enhance yield and purity. Continuous flow reactors are explored for better control over reaction conditions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
It features a benzodioxole moiety and a pyrazolo-pyrimidine core, which are known to contribute to various biological activities.
Research indicates that compounds containing pyrazolo-pyrimidine structures exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Pyrazolo derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, they can inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazolo compounds are attributed to their ability to modulate cytokine production and inhibit pathways such as NF-kB .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to this compound:
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a similar pyrazolo-pyrimidine derivative on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency against breast and lung cancer cells. This suggests that this compound may possess similar antitumor properties.
- Anti-inflammatory Activity : In an in vivo model of inflammation, administration of a related compound significantly reduced inflammatory markers and symptoms associated with arthritis. This supports the hypothesis that N-[...]-acetamide could have therapeutic implications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 3,4-dimethylphenyl analog (N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide) shares the same core but differs in the substituents on the phenyl ring. While both compounds exhibit similar spectral profiles (¹H NMR and IR), the 3,4-dimethyl derivative shows a slight upfield shift in aromatic protons due to increased electron-donating effects .
Table 1: Substituent Effects on Spectral and Physical Properties
Core Heterocycle Modifications
Compounds such as 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (e.g., 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles) replace the pyrazolo[3,4-d]pyrimidinone core with oxadiazole-pyrimidine hybrids. These derivatives exhibit reduced planarity, impacting π-π stacking interactions. However, their synthesis via three-component cycloaddition (urea, aldehydes, and oxadiazoles) offers higher yields (~70–85%) compared to the target compound’s multi-step synthesis (~50–65%) .
Functional Group Analogues
N-[(4E)-Arylidene-5-oxo-2-phenylimidazol-1-yl]-2-(2-methylthiazol-4-yl)acetamides () share the acetamide linker but feature imidazolone and thiazole moieties. These compounds demonstrate moderate antibacterial activity (MIC: 8–32 µg/mL) and antioxidant properties (IC₅₀: 12–25 µM via DPPH assay).
Table 2: Bioactivity Comparison of Acetamide-Linked Derivatives
Structural and Bioactivity Clustering
Hierarchical clustering of bioactivity profiles () indicates that acetamide-linked heterocycles with aromatic substituents cluster together, suggesting shared targets (e.g., kinases or oxidoreductases). Molecular networking () further links the target compound to imidazolone derivatives via cosine scores >0.8, reflecting conserved fragmentation patterns in LC-MS/MS .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidinone-based acetamide derivatives like this compound?
- Methodological Answer: Synthesis typically involves multistep reactions starting with cyclocondensation of substituted pyrazole precursors with α-chloroacetamides or analogous electrophilic reagents. For example, nucleophilic substitution at the pyrimidinone core (e.g., coupling with benzodioxolylmethylamine) can be achieved under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT and HSQC to confirm connectivity, particularly for the pyrazolo-pyrimidinone core and benzodioxole substituents .
- X-ray crystallography: Employ SHELX-TL or SHELXL for structure refinement. Anisotropic displacement parameters and hydrogen bonding analysis (e.g., via WinGX/ORTEP) validate molecular geometry .
Q. How can researchers confirm the purity of this compound before biological testing?
- Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Purity >95% is standard for in vitro assays. LC-MS further confirms molecular ion peaks and absence of byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazolo-pyrimidinone core under varying reaction conditions?
- Methodological Answer: Apply Design of Experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis (120°C, 30 min) may enhance cyclization efficiency compared to conventional heating . Reaction monitoring via TLC or in-situ IR helps identify optimal stopping points to minimize degradation.
Q. What strategies resolve contradictions between crystallographic data and computational molecular modeling?
- Methodological Answer:
- Re-refine X-ray data using SHELXL with updated restraints for bond lengths/angles .
- Compare DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) with experimental data. Discrepancies in torsion angles may indicate dynamic effects in solution .
Q. How can researchers validate predicted biological targets (e.g., kinase inhibition) for this compound?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to kinases (e.g., CDK2). Validate poses with PASS software for activity prediction .
- In vitro assays: Perform kinase inhibition assays (e.g., ADP-Glo™) at 1–10 µM concentrations. Compare IC₅₀ values with positive controls (e.g., staurosporine) .
Q. What experimental approaches address low solubility in aqueous buffers during biological testing?
- Methodological Answer:
Q. How can flow chemistry improve scalability and safety in synthesizing intermediates?
Q. What methods evaluate the antioxidant potential of this compound compared to known standards?
- Methodological Answer: Conduct DPPH radical scavenging assays (IC₅₀ determination at 517 nm) and FRAP assays (ferrous ion reduction). Compare results with ascorbic acid or Trolox, noting structure-activity relationships (e.g., benzodioxole’s electron-donating effects) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in silico predictions and in vitro results?
- Methodological Answer:
- Reassess docking parameters: Adjust grid box size or flexibility of binding pockets.
- Validate assay conditions: Ensure pH (7.4), temperature (37°C), and ATP concentrations match physiological levels.
- Consider off-target effects: Perform proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
